molecular formula C22H25N3O4S B4188026 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide

Cat. No.: B4188026
M. Wt: 427.5 g/mol
InChI Key: DCFAZVDOHYHSNQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinylthio group and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form 3,4-dimethoxyphenethylamine.

    Synthesis of the Quinazolinylthio Intermediate: The quinazolinylthio moiety is synthesized by reacting 3-methyl-4-oxo-3,4-dihydroquinazoline with a suitable thiol reagent.

    Coupling Reaction: The final step involves coupling the dimethoxyphenethylamine with the quinazolinylthio intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the quinazolinylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinylthio moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Oxidative Stress Modulation: It may act as an antioxidant, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the quinazolinylthio group.

    Quinazoline Derivatives: Compounds with a quinazoline core structure, often studied for their biological activities.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide is unique due to its combination of a dimethoxyphenyl group and a quinazolinylthio moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14(30-22-24-17-8-6-5-7-16(17)21(27)25(22)2)20(26)23-12-11-15-9-10-18(28-3)19(13-15)29-4/h5-10,13-14H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFAZVDOHYHSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide
Reactant of Route 3
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanamide

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